molecular formula C5H6N4O2 B14403321 3-(Carbamoylamino)-2-cyanoprop-2-enamide CAS No. 89323-14-8

3-(Carbamoylamino)-2-cyanoprop-2-enamide

Cat. No.: B14403321
CAS No.: 89323-14-8
M. Wt: 154.13 g/mol
InChI Key: LCIIEFBDRBACNX-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-2-cyanoprop-2-enamide is a compound of interest in various fields of chemistry and biochemistry. This compound features a unique structure that includes both carbamoyl and cyano functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylamino)-2-cyanoprop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a carbamoyl chloride with a cyanamide derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamoylamino)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamoylamino derivatives.

Scientific Research Applications

3-(Carbamoylamino)-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carbamoylamino)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acylamino)-2-cyanoprop-2-enamide
  • 3-(Carbamoylamino)benzofuran-2(3H)-one
  • N-Carbamoylphenylalanine

Uniqueness

3-(Carbamoylamino)-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89323-14-8

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

3-(carbamoylamino)-2-cyanoprop-2-enamide

InChI

InChI=1S/C5H6N4O2/c6-1-3(4(7)10)2-9-5(8)11/h2H,(H2,7,10)(H3,8,9,11)

InChI Key

LCIIEFBDRBACNX-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)C(=O)N)NC(=O)N

Origin of Product

United States

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